molecular formula C20H17ClN2O4 B3292824 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde CAS No. 881580-97-8

4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde

Cat. No.: B3292824
CAS No.: 881580-97-8
M. Wt: 384.8 g/mol
InChI Key: WYXFRHKTTGDHCU-UHFFFAOYSA-N
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Description

4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core, a chlorinated phenyl ring, and an ethoxybenzaldehyde moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides in the presence of a base.

    Aldehyde Formation: The final step involves the formylation of the aromatic ring, which can be accomplished using formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield corresponding alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a lead compound for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential inhibition of enzymes like cyclooxygenases or kinases, which are involved in inflammatory and proliferative pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Chloro-6-oxo-1-(phenyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde
  • 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde

Uniqueness

The unique combination of the ethoxybenzaldehyde moiety and the chlorinated pyridazinone core in 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for desired applications.

Properties

IUPAC Name

4-[5-chloro-1-(4-methylphenyl)-6-oxopyridazin-4-yl]oxy-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-3-26-17-10-14(12-24)6-9-16(17)27-18-11-22-23(20(25)19(18)21)15-7-4-13(2)5-8-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXFRHKTTGDHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde
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4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde
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4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde
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4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde
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4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde
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4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde

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